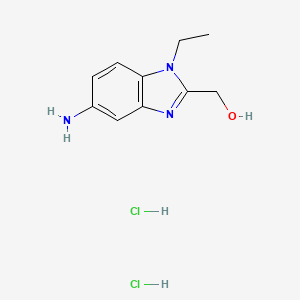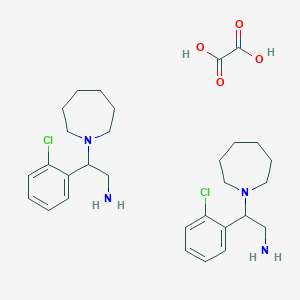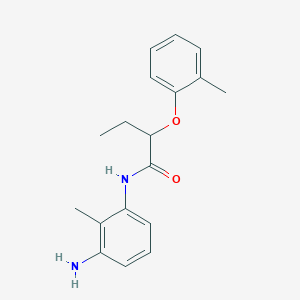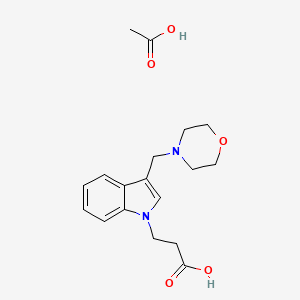
3-(3-Morpholin-4-ylmethyl-indol-1-YL)-propionic acid acetate
Overview
Description
3-(3-Morpholin-4-ylmethyl-indol-1-YL)-propionic acid acetate, commonly referred to as 3MIPA, is an indole-based organic compound with a wide range of applications in scientific research and experiments. This compound has been used in numerous areas of research, including chemistry, biochemistry, and pharmacology. It is a versatile compound that has been used for a variety of purposes, from the synthesis of novel materials to the study of biochemical and physiological effects.
Scientific Research Applications
3MIPA has a wide range of applications in scientific research. It has been used in the synthesis of novel materials, such as polymers and nanomaterials, and in the study of biochemical and physiological effects. In addition, 3MIPA has been used in the study of enzyme inhibition, as an inhibitor of cyclooxygenase-2 (COX-2) and as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). It has also been used in the study of signal transduction pathways, such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.
Mechanism Of Action
The mechanism of action of 3MIPA is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. It is also believed to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. In addition, 3MIPA has been shown to interact with the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which are involved in signal transduction.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3MIPA are not yet fully understood. However, it has been shown to inhibit the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. In addition, 3MIPA has been shown to interact with the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which are involved in signal transduction. These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Advantages And Limitations For Lab Experiments
The use of 3MIPA in lab experiments has a number of advantages. It is a relatively inexpensive compound, and can be easily synthesized in a short amount of time. In addition, it has a wide range of applications in scientific research, from the synthesis of novel materials to the study of biochemical and physiological effects.
However, there are some limitations to using 3MIPA in lab experiments. The mechanism of action of 3MIPA is not yet fully understood, and the biochemical and physiological effects of the compound are still being studied. In addition, the compound is not approved for clinical use, and its use in humans is not recommended.
Future Directions
The use of 3MIPA in scientific research and experiments is still in its early stages. In the future, more research is needed to better understand the mechanism of action of 3MIPA and its biochemical and physiological effects. In addition, further research is needed to explore the potential therapeutic applications of 3MIPA, such as the treatment of inflammation and other diseases. Further research is also needed to explore the potential of 3MIPA as a drug delivery system, as well as its potential use in the synthesis of novel materials.
properties
IUPAC Name |
acetic acid;3-[3-(morpholin-4-ylmethyl)indol-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.C2H4O2/c19-16(20)5-6-18-12-13(11-17-7-9-21-10-8-17)14-3-1-2-4-15(14)18;1-2(3)4/h1-4,12H,5-11H2,(H,19,20);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBOAYMCKTYOOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1COCCN1CC2=CN(C3=CC=CC=C32)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Morpholin-4-ylmethyl-indol-1-YL)-propionic acid acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



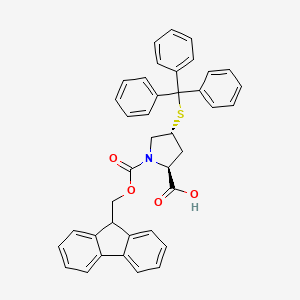
![3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1388895.png)
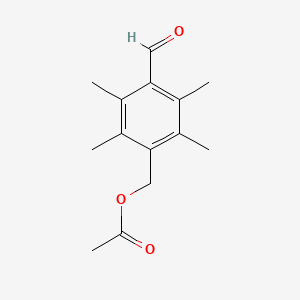
![3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1388897.png)
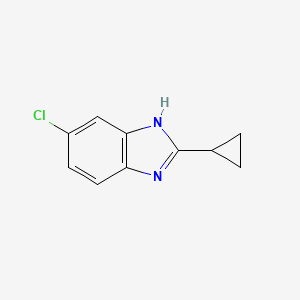
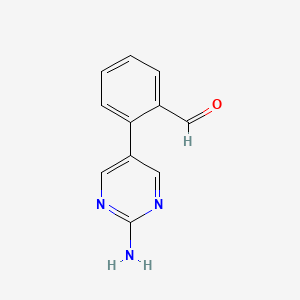
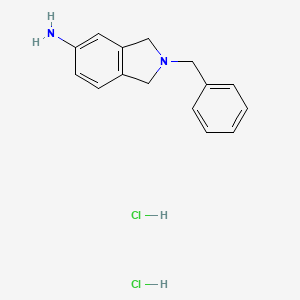
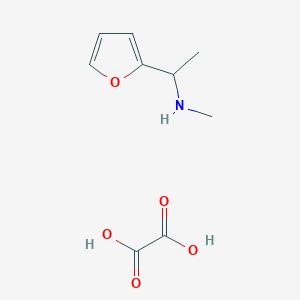
![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride](/img/structure/B1388904.png)
